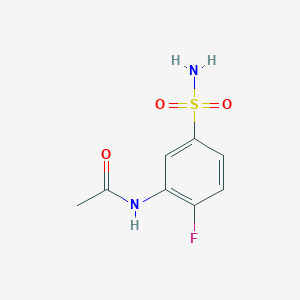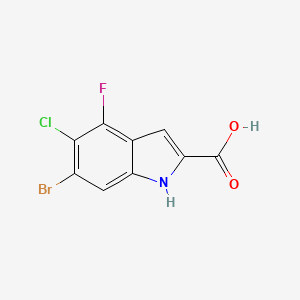
6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the indole ring, making it a unique and versatile molecule for various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The specific halogenation steps to introduce bromine, chlorine, and fluorine atoms can be achieved using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and Selectfluor, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic substitution: The halogen atoms on the indole ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents like bromine, chlorine, and fluorine sources (e.g., NBS, NCS, Selectfluor) under acidic or basic conditions.
Nucleophilic substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a suitable base.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s halogen substituents can enhance its binding affinity to biological receptors, leading to various biological effects. For example, it may inhibit enzyme activity or disrupt cellular processes, contributing to its antimicrobial or anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-4-chloro-3-fluoro-1H-indole-2-carboxylic acid
- 6-bromo-5-chloro-4-fluoro-1H-indole-3-carboxylic acid
- 6-bromo-5-chloro-4-fluoro-1H-indole-2-acetic acid
Uniqueness
6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of bromine, chlorine, and fluorine atoms on the indole ring provides distinct electronic and steric properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H4BrClFNO2 |
|---|---|
Poids moléculaire |
292.49 g/mol |
Nom IUPAC |
6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H4BrClFNO2/c10-4-2-5-3(8(12)7(4)11)1-6(13-5)9(14)15/h1-2,13H,(H,14,15) |
Clé InChI |
IPHIWCROHMPNNY-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1Br)Cl)F)C=C(N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


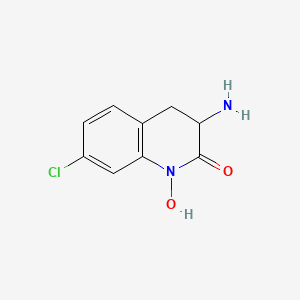
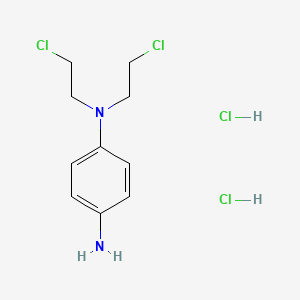

![2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid](/img/structure/B13513800.png)
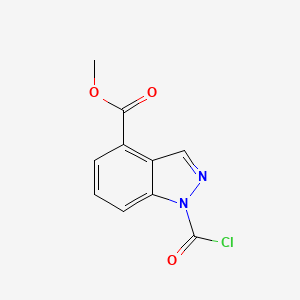
![1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13513810.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13513815.png)

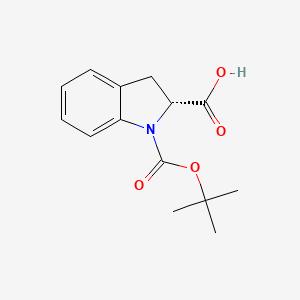
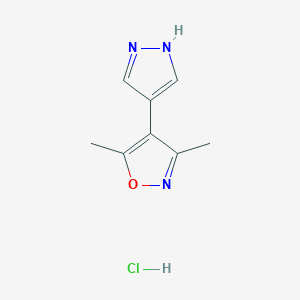
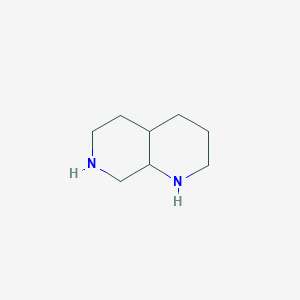
![1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B13513855.png)
